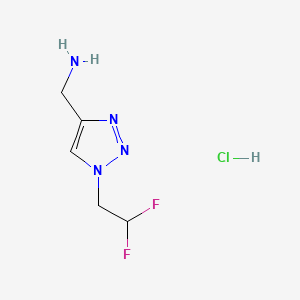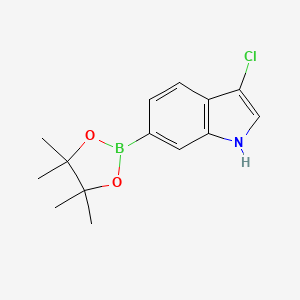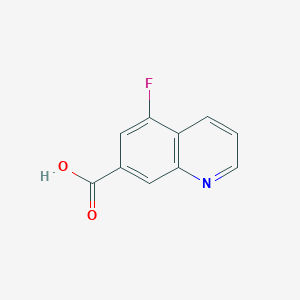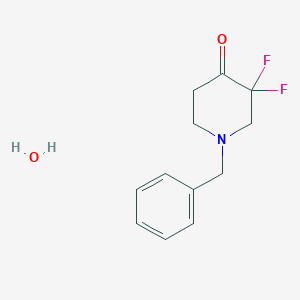![molecular formula C30H18O6 B8229449 5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B8229449.png)
5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple formyl groups attached to a terphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki cross-coupling reactions to form the terphenyl core, followed by formylation reactions to introduce the formyl groups. The reaction conditions often involve the use of palladium catalysts, boronic acids, and appropriate solvents under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted terphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde has several applications in scientific research:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Coordination Chemistry: Acts as a ligand in the formation of coordination polymers with various metal ions.
Wirkmechanismus
The mechanism of action of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The formyl groups and aromatic rings provide multiple binding sites, allowing for the formation of diverse coordination structures. These interactions can influence the electronic properties and reactivity of the resulting complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: Similar terphenyl structure but lacks the formyl groups.
5’-(4-Formylphenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde: Contains fewer formyl groups and different substitution pattern.
Uniqueness
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde is unique due to the presence of multiple formyl groups, which enhance its reactivity and ability to form complex coordination structures. This makes it particularly valuable in the synthesis of advanced materials and coordination compounds.
Eigenschaften
IUPAC Name |
5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O6/c31-13-19-1-20(14-32)5-25(4-19)28-10-29(26-6-21(15-33)2-22(7-26)16-34)12-30(11-28)27-8-23(17-35)3-24(9-27)18-36/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXLVGMLIPNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentene;dicyclohexyl-[1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B8229371.png)






![N-(10,16-dimethyl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8229426.png)
![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B8229435.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8229453.png)
![3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol](/img/structure/B8229455.png)

